5H-2,3,5,9,9b-Pentaaza-cyclopenta[a
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Overview
Description
2,4,5,8,13-pentaazatricyclo[7.4.0.0(2),]trideca-1(9),3,5,10,12-pentaen-7-one is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by its multiple nitrogen atoms and a tricyclic framework, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,8,13-pentaazatricyclo[7.4.0.0(2),]trideca-1(9),3,5,10,12-pentaen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is primarily synthesized for research and development purposes. The production process in an industrial setting would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring compliance with safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
2,4,5,8,13-pentaazatricyclo[7.4.0.0(2),]trideca-1(9),3,5,10,12-pentaen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of reduced derivatives.
Substitution: The presence of multiple nitrogen atoms allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2,4,5,8,13-pentaazatricyclo[7.4.0.0(2),]trideca-1(9),3,5,10,12-pentaen-7-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 2,4,5,8,13-pentaazatricyclo[7.4.0.0(2),]trideca-1(9),3,5,10,12-pentaen-7-one involves its interaction with various molecular targets. The compound’s multiple nitrogen atoms allow it to form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and catalytic processes. The exact pathways and targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 11,13-dimethyl-4,5,7,11,13-pentaazatricyclo[7.4.0.0,2,6]trideca-1,3,6,8-tetraene-10,12-dione
- 8-oxa-2,4-diazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-5-carboxylic acid
Uniqueness
Compared to similar compounds, 2,4,5,8,13-pentaazatricyclo[7.4.0.0(2),]trideca-1(9),3,5,10,12-pentaen-7-one stands out due to its specific arrangement of nitrogen atoms and its tricyclic structure. This unique configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C8H5N5O |
---|---|
Molecular Weight |
187.16 g/mol |
IUPAC Name |
2,4,5,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-7-one |
InChI |
InChI=1S/C8H5N5O/c14-8-7-12-10-4-13(7)6-5(11-8)2-1-3-9-6/h1-4H,(H,11,14) |
InChI Key |
CJESIEBQEDSKIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N3C=NN=C3C(=O)N2 |
Origin of Product |
United States |
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